molecular formula C24H17FN2O4 B11593022 6-amino-8-{2-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{2-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11593022
M. Wt: 416.4 g/mol
InChI Key: XUECUKGZMSBTBK-UHFFFAOYSA-N
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Description

6-AMINO-8-{2-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a fluorophenyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-8-{2-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a fluorophenyl methoxy compound with a suitable chromene precursor. This intermediate is then subjected to further reactions, such as nitrile formation and amino group introduction, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and reaction conditions that are scalable and efficient. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-8-{2-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a variety of substituted chromene derivatives.

Scientific Research Applications

6-AMINO-8-{2-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of 6-AMINO-8-{2-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-8-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
  • 6-AMINO-8-{2-[(3-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
  • 6-AMINO-8-{2-[(3-BROMOPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE

Uniqueness

The uniqueness of 6-AMINO-8-{2-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE lies in its specific substitution pattern and the presence of the fluorophenyl group. This structural feature may confer distinct chemical and biological properties, such as enhanced stability, specific binding affinity to targets, and unique reactivity compared to similar compounds.

Properties

Molecular Formula

C24H17FN2O4

Molecular Weight

416.4 g/mol

IUPAC Name

6-amino-8-[2-[(3-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C24H17FN2O4/c25-15-5-3-4-14(8-15)12-28-19-7-2-1-6-16(19)23-17-9-21-22(30-13-29-21)10-20(17)31-24(27)18(23)11-26/h1-10,23H,12-13,27H2

InChI Key

XUECUKGZMSBTBK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=CC=C4OCC5=CC(=CC=C5)F

Origin of Product

United States

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